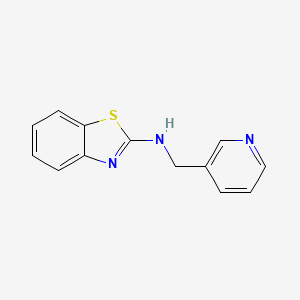

N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine

Description

Properties

IUPAC Name |

N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3S/c1-2-6-12-11(5-1)16-13(17-12)15-9-10-4-3-7-14-8-10/h1-8H,9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYAOWBJMLVWESE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzothiazole Core Formation

- Starting Materials: 2-Aminothiophenol and an aromatic aldehyde (e.g., 3-pyridinecarboxaldehyde for direct incorporation of the pyridine moiety).

- Reaction Conditions: Acid-catalyzed condensation (e.g., with acetic acid) followed by cyclization to form the benzothiazole ring.

- Mechanism: The amino group of 2-aminothiophenol reacts with the aldehyde to form an imine intermediate, which undergoes intramolecular cyclization with the thiol group to yield the benzothiazole scaffold.

This method can be adapted to introduce substituents on the benzothiazole ring, such as methoxy groups, by using substituted aldehydes or post-synthetic modifications.

Introduction of the Pyridin-3-ylmethyl Group

Two common approaches are reported:

Nucleophilic Substitution: Refluxing 1,3-benzothiazol-2-amine with pyridin-3-ylmethyl bromide in ethanol using sodium acetate as a base. This method facilitates substitution at the 2-amino nitrogen with the pyridin-3-ylmethyl group, producing the target compound.

Reductive Amination: Condensation of 1,3-benzothiazol-2-amine with 3-pyridinecarboxaldehyde to form an imine intermediate, followed by reduction (e.g., with sodium borohydride) to yield the N-(pyridin-3-ylmethyl) derivative.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) (Reported) |

|---|---|---|---|---|---|

| Benzothiazole ring formation | 2-Aminothiophenol + 3-pyridinecarboxaldehyde, Acetic acid catalyst | Ethanol or acetic acid | Reflux (~80-100°C) | 4-6 hours | 70-85% |

| Nucleophilic substitution | 1,3-Benzothiazol-2-amine + pyridin-3-ylmethyl bromide, NaOAc base | Ethanol | Reflux (~78°C) | 6-12 hours | 65-80% |

| Reductive amination (alternative) | 1,3-Benzothiazol-2-amine + 3-pyridinecarboxaldehyde, NaBH4 reduction | Ethanol or methanol | Room temperature to reflux | 2-4 hours | 60-75% |

These conditions are optimized to balance reaction completion with minimal side reactions and decomposition.

Purification Techniques

- Recrystallization: Commonly from ethanol/water mixtures to obtain high-purity crystalline product.

- Column Chromatography: Using ethyl acetate/hexane gradients to separate the desired compound from impurities.

- Characterization: Confirmed by NMR (¹H and ¹³C), HRMS, and sometimes X-ray crystallography to verify structure and purity.

Research Findings on Synthetic Variations

- Solvent-Free or Neat Fusion Methods: For related 2-aminobenzothiazole derivatives, solvent-free conditions have been used to promote nucleophilic substitution reactions, enhancing green chemistry aspects and yield.

- Catalyst Use: Acid catalysts such as acetic acid facilitate cyclization steps efficiently.

- Base Selection: Sodium acetate is preferred for substitution reactions to neutralize generated acids and promote nucleophilicity.

- Temperature Control: Reflux conditions are common to drive reactions to completion without excessive decomposition.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-catalyzed cyclization | 2-Aminothiophenol + aldehyde + AcOH | Condensation + cyclization | Straightforward, good yields | Requires acidic conditions |

| Nucleophilic substitution | Benzothiazol-2-amine + pyridin-3-ylmethyl bromide + NaOAc | Nucleophilic substitution | High selectivity, mild base used | Requires alkyl halide precursor |

| Reductive amination | Benzothiazol-2-amine + aldehyde + NaBH4 | Condensation + reduction | Avoids alkyl halides, mild conditions | Moderate yields, sensitive to conditions |

| Solvent-free fusion | Benzothiazol derivatives + amines | Solid-state nucleophilic substitution | Green chemistry, efficient | Requires careful temperature control |

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or benzothiazole ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Anticancer Applications

One of the prominent applications of N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is in the field of oncology. Research indicates that derivatives of this compound exhibit potent anticancer properties, particularly against non-small cell lung cancer (NSCLC).

Case Study: Protein Kinase Inhibition

A study focused on a series of pyridin-3-amine derivatives, including this compound, demonstrated their effectiveness as multitargeted protein kinase inhibitors. Specifically, one derivative showed significant inhibition against fibroblast growth factor receptors (FGFR) and other oncogenic kinases such as RET and EGFR. In vivo evaluations revealed a tumor growth inhibition (TGI) rate of 66.1% in NSCLC xenografts, highlighting the compound's therapeutic potential against resistant cancer cells .

| Compound | Target | TGI (%) |

|---|---|---|

| 3m | FGFR | 66.1 |

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Derivatives have shown promising results against various bacterial and fungal species.

Case Study: Antibacterial and Antifungal Activity

In a recent study, derivatives synthesized from pyridin-3-yl-pyrimidin-2-yl frameworks demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The compounds were tested against specialized aquatic bacterial species and showed better efficacy compared to some commercial antibiotics .

| Activity Type | Tested Organisms | Result |

|---|---|---|

| Antibacterial | Gram-positive & negative | Higher efficacy than controls |

| Antifungal | Various fungal species | Significant inhibition |

Anti-Platelet Aggregation

Another area of application for this compound is in cardiovascular research, particularly concerning anti-platelet aggregation.

Case Study: Evaluation of Anti-Platelet Activity

A series of novel 2-methoxy-5-arylamido derivatives were synthesized and evaluated for their anti-platelet aggregation activities. One compound exhibited an IC50 value of 0.21 µM when tested with adenosine diphosphate (ADP) as an inducer, indicating strong potential for development as anti-thrombotic agents .

| Compound | Inducer | IC50 (µM) |

|---|---|---|

| 1a | ADP | 0.21 |

| 1b | Arachidonic Acid | 0.23 |

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access. The exact pathways and targets depend on the specific application and biological context .

Comparison with Similar Compounds

Key Characteristics:

- Applications : Benzothiazole derivatives are widely explored for their biological activities, including anticancer, antimicrobial, and sensor applications .

Structural Analogs and Substitution Patterns

The biological and physicochemical properties of benzothiazole derivatives are highly dependent on substituents. Below is a comparative analysis of N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine and its structural analogs:

Key Observations :

- Electron-Donating Groups (e.g., methoxy, ethoxy) increase solubility and may enhance binding to biological targets .

- Electron-Withdrawing Groups (e.g., chloro) improve membrane permeability but may elevate toxicity .

- Schiff Base Derivatives (e.g., phenylmethylidene) exhibit antimicrobial and anthelmintic activities due to the imine functionality .

Anticancer Activity

- This compound: While direct data are unavailable, structurally related compounds (e.g., bromo- and difluorophenyl-substituted benzothiazoles) show potent anticancer activity at the National Cancer Institute (NCI), with IC₅₀ values in the nanomolar range .

- 4-Chloro Derivative : Chloro-substituted benzothiazoles are associated with cytotoxicity, likely due to DNA intercalation or proteasome inhibition .

Antimicrobial Activity

- This compound: Not explicitly reported, but benzothiazole-pyridine hybrids are known to disrupt microbial cell membranes .

- Schiff Base Analogs : Compounds like N-[(Z)-phenylmethylidene]-1,3-benzothiazol-2-amine demonstrate moderate activity against bacteria and helminths .

Tables and Figures :

- Figure 1 : Structure of this compound.

- Table 1 : Comparative analysis of structural analogs.

- Table 2 : Synthesis and characterization methods.

Biological Activity

N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Structure and Synthesis

The compound features a benzothiazole core linked to a pyridine moiety, which enhances its lipophilicity and potential biological efficacy. The molecular formula is , with a molecular weight of approximately 240.32 g/mol. Synthesis typically involves multi-step reactions that allow for structural modifications to optimize biological activity.

This compound acts primarily through:

- Enzyme Inhibition : It can bind to specific enzymes, modulating their activity by preventing substrate access at the active site.

- Anticancer Activity : The compound has shown promising results in inhibiting cancer cell proliferation, particularly in lung cancer cell lines (A549) and others .

- Antimicrobial Properties : It exhibits notable antibacterial and antifungal activities, making it a candidate for further development in treating infections.

Anticancer Activity

Research indicates that this compound derivatives display significant anticancer properties. For instance, studies have demonstrated:

- Inhibition of Cell Growth : Compounds derived from this structure have shown IC50 values lower than established anticancer drugs like imatinib, indicating superior efficacy against resistant cancer cells .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | A549 (Lung) | < 10 | |

| 7e (Benzothiazole derivative) | HepG2 (Liver) | 48 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal species. In some cases, its activity surpassed that of commercial antibiotics.

| Target Organism | Activity Observed | Reference |

|---|---|---|

| Gram-positive bacteria | High efficacy | |

| Gram-negative bacteria | Moderate efficacy | |

| Fungal species | Effective inhibition |

Antioxidant Properties

This compound exhibits antioxidant properties comparable to ascorbic acid, suggesting potential applications in combating oxidative stress-related diseases .

Case Studies

- Lung Cancer Treatment : A study synthesized various derivatives of this compound and tested their effects on the A549 lung cancer cell line. The results indicated that some derivatives had significantly lower IC50 values compared to traditional therapies, suggesting enhanced potency against resistant cancer types .

- Antimicrobial Testing : Another investigation focused on the antimicrobial effects of the compound against aquatic bacterial species. The results showed that certain derivatives were effective at concentrations lower than those required for traditional antibiotics, highlighting their potential as new therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, and how is purity ensured?

- Methodology : A common approach involves coupling pyridinylmethyl amines with 2-mercaptobenzothiazole derivatives under nucleophilic substitution conditions. For example, analogous reactions use copper(I) catalysts (e.g., CuBr) and cesium carbonate as a base in polar aprotic solvents like DMSO at 35–90°C for 24–48 hours . Post-synthesis, purification via column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization ensures purity. Structural validation relies on H/C NMR, HRMS, and single-crystal X-ray diffraction (if crystallizable) .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction provides definitive proof of stereochemistry and bond connectivity, as demonstrated for related benzothiazole-pyridine hybrids . For routine analysis, H NMR (e.g., δ 8.8–7.2 ppm for aromatic protons) and C NMR (e.g., carbons adjacent to thiazole nitrogens at ~165–170 ppm) are critical. IR spectroscopy identifies functional groups (e.g., N-H stretches near 3300 cm) .

Q. What in vitro assays are suitable for preliminary pharmacological screening?

- Methodology : Rat hepatocyte assays measuring glucose uptake or glucokinase activity (e.g., at 10 mM glucose) are used for analogs. Cell-based viability assays (MTT) and receptor-binding studies (e.g., kinase or GPCR targets) provide initial activity profiles. Positive controls (e.g., metformin for glucose uptake) and dose-response curves (1–100 µM) are essential for validation .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodology : Catalytic systems (e.g., Pd/ligand combinations for C-N coupling) and microwave-assisted synthesis reduce reaction times. Solvent screening (e.g., DMF vs. DMSO) and stoichiometric adjustments (e.g., excess cyclopropanamine) improve yields. Process analytical technology (PAT) monitors intermediates in real-time . For example, optimizing copper catalyst loading increased yields from 17.9% to >50% in analogous reactions .

Q. How to resolve discrepancies between computational predictions and experimental spectroscopic data?

- Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR chemical shifts and optimize geometries. Discrepancies in H NMR splitting patterns may arise from dynamic effects (e.g., rotamers) or solvent interactions. Hybrid QM/MM simulations or variable-temperature NMR experiments clarify such issues .

Q. What strategies enhance bioactivity through structure-activity relationship (SAR) studies?

- Methodology : Substituent variation at the pyridine (e.g., electron-withdrawing groups at C4) or benzothiazole (e.g., methylthio at C6) positions modulates target affinity. Molecular docking (e.g., AutoDock Vina) identifies key binding interactions (e.g., hydrogen bonds with kinase catalytic lysine). In vivo pharmacokinetics (e.g., logP adjustments via alkyl chain elongation) improve bioavailability .

Data Contradiction Analysis

Q. How to address inconsistent biological activity across cell lines?

- Methodology : Variability may stem from cell-specific expression of transporters or metabolizing enzymes. Use isogenic cell lines (e.g., CRISPR-edited for target genes) to isolate mechanisms. LC-MS/MS quantifies intracellular compound levels to rule out uptake differences. Orthogonal assays (e.g., enzymatic vs. cell-based) confirm target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.